molecular formula C10H19NO B3024930 2-Cyclohexylmorpholine CAS No. 1251196-25-4

2-Cyclohexylmorpholine

Cat. No.: B3024930
CAS No.: 1251196-25-4
M. Wt: 169.26 g/mol
InChI Key: IAFOGVJLXWOPBE-UHFFFAOYSA-N
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Description

2-Cyclohexylmorpholine is a chemical compound with the molecular formula C10H19NO It is a morpholine derivative where a cyclohexyl group is attached to the nitrogen atom of the morpholine ring

Preparation Methods

2-Cyclohexylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with ethylene oxide, followed by cyclization to form the morpholine ring. Another method involves the use of cyclohexanone and morpholine in the presence of a catalyst to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

2-Cyclohexylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives .

Substitution reactions involving this compound often occur at the nitrogen atom or the morpholine ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclohexylmorpholine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology and medicine, this compound is studied for its potential therapeutic properties. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate for various diseases . Additionally, it is used in the development of materials with specific properties, such as polymers and coatings .

Comparison with Similar Compounds

2-Cyclohexylmorpholine can be compared with other morpholine derivatives, such as 4-methylmorpholine and 4-phenylmorpholine. While these compounds share a common morpholine core, the presence of different substituents leads to variations in their chemical and physical properties. For example, 4-methylmorpholine has a methyl group attached to the nitrogen atom, while 4-phenylmorpholine has a phenyl group.

Similar compounds include:

  • 4-Methylmorpholine
  • 4-Phenylmorpholine
  • 2-Methylmorpholine
  • 2-Phenylmorpholine

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of morpholine derivatives in chemical research and industry.

Properties

IUPAC Name

2-cyclohexylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFOGVJLXWOPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635198
Record name 2-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251196-25-4
Record name 2-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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